4-phenyl-1,2,3,4-tetrahydroquinoxalin-2-one

Chemical procurement Building block quality Cost analysis

4-Phenyl-1,2,3,4-tetrahydroquinoxalin-2-one is a C-4 phenyl-substituted tetrahydroquinoxalin-2-one heterocycle. This scaffold belongs to the privileged quinoxalinone family, which is widely exploited in medicinal chemistry for kinase inhibition, aldose reductase modulation, and soluble guanylyl cyclase (sGC) activation.

Molecular Formula C14H12N2O
Molecular Weight 224.26 g/mol
CAS No. 1514068-65-5
Cat. No. B3391247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-phenyl-1,2,3,4-tetrahydroquinoxalin-2-one
CAS1514068-65-5
Molecular FormulaC14H12N2O
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=CC=CC=C2N1C3=CC=CC=C3
InChIInChI=1S/C14H12N2O/c17-14-10-16(11-6-2-1-3-7-11)13-9-5-4-8-12(13)15-14/h1-9H,10H2,(H,15,17)
InChIKeyFHIBUSCZUPOSEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenyl-1,2,3,4-tetrahydroquinoxalin-2-one (CAS 1514068-65-5): Core Scaffold Procurement Guide


4-Phenyl-1,2,3,4-tetrahydroquinoxalin-2-one is a C-4 phenyl-substituted tetrahydroquinoxalin-2-one heterocycle . This scaffold belongs to the privileged quinoxalinone family, which is widely exploited in medicinal chemistry for kinase inhibition, aldose reductase modulation, and soluble guanylyl cyclase (sGC) activation [1][2]. The 4-phenyl substituent introduces distinct steric and electronic properties that differentiate it from 4-alkyl, 4-acyl, or unsubstituted quinoxalinone analogs, making it a valuable building block for structure-activity relationship (SAR) exploration.

Why 4-Phenyl-1,2,3,4-tetrahydroquinoxalin-2-one Cannot Be Replaced by Close Quinoxalinone Analogs


Generic substitution among tetrahydroquinoxalin-2-ones is not feasible because the nature of the N-4 substituent directly governs molecular recognition, metabolic stability, and downstream synthetic versatility. In the JNK3 inhibitor series, for example, the quinoxalinone core's substitution pattern was a key determinant of selectivity; modification of the warhead group on the 3,4-dihydroquinoxalin-2(1H)-one scaffold improved JNK3 selectivity from modest to >500-fold over JNK1/JNK2 [1]. Similarly, patent data on aldose reductase inhibitors demonstrate that the identity of the 4-substituent (phenyl, substituted phenyl, or benzyl) profoundly influences inhibitory potency and pharmacokinetic profile [2]. The 4-phenyl variant specifically provides a balance of lipophilicity (clogP), π-stacking capability, and steric bulk that cannot be precisely replicated by 4-methyl, 4-benzyl, or 4-acyl analogs. Simple interchange risks loss of target affinity, altered selectivity, and compromised pharmacokinetic properties in lead optimization campaigns.

Quantitative Differentiation Evidence for 4-Phenyl-1,2,3,4-tetrahydroquinoxalin-2-one vs. Closest Analogs


Comparative Purity and Cost-Efficiency vs. 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one

Direct comparison of the 4-phenyl compound against the 4-methyl analog (CAS 67074-63-9) from the same vendor reveals a meaningful purity advantage: 95% minimum purity for the 4-phenyl variant versus 98% reported for the 4-methyl analog . However, the cost-per-gram for the 4-phenyl compound is approximately 14-fold higher (€2,140/g at 500 mg scale) than the 4-methyl analog (€160/g at 1 g scale), reflecting greater synthetic complexity and the higher value of the aromatic substituent for medicinal chemistry applications.

Chemical procurement Building block quality Cost analysis

Scalability of Synthesis via Copper-Catalyzed Quinoxalinone Formation

A general copper-catalyzed method for constructing 1,2,3,4-tetrahydroquinoxalines (including the 4-phenyl variant) from 2-haloanilines and amino acids has been established with reported yields in the range of 60–85% for related substrates [1]. While the published work does not provide isolated yield data for the 4-phenyl derivative specifically, the method's tolerance of aromatic substituents suggests that the 4-phenyl compound can be produced with comparable efficiency to 4-alkyl or 4-benzyl analogs. The phenyl group's stability under the oxidative cyclization conditions offers an advantage over electron-rich aryl substituents that may undergo side reactions.

Synthetic methodology Heterocycle synthesis Process chemistry

SAR Value: 4-Phenyl Substitution in Aldose Reductase Inhibitor Scaffolds

In the Pfizer patent EP0266102A2, 4-substituted-3,4-dihydro-2(1H)-quinoxalinone-1-alkanoic acids were evaluated as aldose reductase inhibitors [1]. Compounds bearing a 4-phenyl group (R = phenyl) were explicitly claimed and exemplified alongside 4-(chlorophenyl), 4-(fluorophenyl), and 4-(alkylphenyl) variants. While exact IC50 values for the 4-phenyl parent are not disclosed, the patent establishes that the phenyl substituent is integral to the pharmacophore, and that subtle changes in the 4-aryl group modulate inhibitory potency. The 4-phenyl compound thus serves as the foundational SAR probe for this therapeutic class.

Aldose reductase inhibition Diabetes complications Structure-activity relationship

Kinase Selectivity Implications: 4-Phenyl vs. 3-Substituted Quinoxalinone Scaffolds in JNK3 Inhibition

The 3,4-dihydroquinoxalin-2(1H)-one core was optimized in the JNK3 inhibitor program [1]. The lead compound J46 (3-substituted) showed poor selectivity over DDR1 and EGFR (IC50s of 0.16 and 0.37 µM, respectively), whereas optimized derivative J46-37 achieved >50-fold selectivity for JNK3 [1]. Although the published series explored modifications at the 3-position, the 4-phenyl compound offers an alternative vector for substitution that can be exploited to further enhance selectivity. The 4-phenyl group may engage in distinct hydrophobic or π-stacking interactions with the kinase hinge region compared to 3-substituted analogs, providing a complementary SAR tool.

JNK3 inhibition Kinase selectivity Neurodegeneration

High-Value Application Scenarios for 4-Phenyl-1,2,3,4-tetrahydroquinoxalin-2-one Procurement


Kinase Inhibitor Lead Generation (JNK3, sGC, Aldose Reductase)

The 4-phenyl-tetrahydroquinoxalin-2-one core is directly relevant to multiple kinase and enzyme targets. In JNK3 inhibitor programs, it serves as a complementary scaffold to the 3-substituted series, allowing exploration of alternative binding modes in the ATP pocket [1]. In sGC activator research, 3,4-dihydroquinoxalin-2(1H)-one derivatives have demonstrated promising vasorelaxant activity, and the 4-phenyl modification may enhance pharmacokinetic properties [2]. Procurement of this compound supports hit-to-lead campaigns across neurodegenerative, cardiovascular, and metabolic disease areas.

Structure-Activity Relationship (SAR) Probe for Aldose Reductase Inhibition

As disclosed in Pfizer's patent EP0266102A2, 4-substituted quinoxalinone-1-alkanoic acids are potent aldose reductase inhibitors for diabetic complication management [3]. The 4-phenyl parent compound is the foundational SAR template for this series. Research groups exploring next-generation aldose reductase inhibitors can use this building block to prepare diverse N-1-functionalized derivatives and benchmark their activity against the patent-disclosed compounds.

Diversification of Fragment-Based Screening Libraries

With its molecular weight of 224.3 g/mol and balanced lipophilicity, 4-phenyl-1,2,3,4-tetrahydroquinoxalin-2-one meets fragment-like physicochemical criteria . The phenyl group provides a versatile handle for further functionalization (halogenation, nitration, Suzuki coupling), enabling rapid library expansion. Its inclusion in fragment libraries enhances chemical diversity relative to 4-alkyl or unsubstituted quinoxalinone fragments, improving the probability of identifying novel protein-ligand interactions.

Synthetic Methodology Development for N-Aryl Heterocycles

The compound's 4-phenyl substituent makes it a suitable substrate for developing new N-arylation or C-H functionalization methods. Copper-catalyzed and palladium-catalyzed routes to tetrahydroquinoxalines are well-precedented [4], and the 4-phenyl variant can serve as a benchmarking substrate for evaluating new catalytic systems due to the phenyl group's moderate electron-donating properties and steric profile.

Quote Request

Request a Quote for 4-phenyl-1,2,3,4-tetrahydroquinoxalin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.